4-(Dibromomethyl)-3-methoxybenzonitrile

Catalog No.
S788580
CAS No.
914106-35-7
M.F
C9H7Br2NO
M. Wt
304.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibromomethyl)-3-methoxybenzonitrile

CAS Number

914106-35-7

Product Name

4-(Dibromomethyl)-3-methoxybenzonitrile

IUPAC Name

4-(dibromomethyl)-3-methoxybenzonitrile

Molecular Formula

C9H7Br2NO

Molecular Weight

304.97 g/mol

InChI

InChI=1S/C9H7Br2NO/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9H,1H3

InChI Key

FBRXOMHTCUKJMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(Br)Br

4-(Dibromomethyl)-3-methoxybenzonitrile (CAS 914106-35-7) is a crystalline, aromatic building block primarily utilized as a stable and process-controlled precursor to 4-formyl-3-methoxybenzonitrile. Its key function lies in serving as a masked aldehyde, offering superior handling stability and enabling the generation of the formyl group at a specific synthetic stage. This characteristic is particularly valuable in multi-step syntheses where the direct use of the corresponding aldehyde could lead to side reactions, degradation, or purity complications.

Procuring the corresponding aldehyde, 4-formyl-3-methoxybenzonitrile, instead of this dibromide intermediate introduces significant process risks, particularly for applications with stringent purity requirements such as active pharmaceutical ingredient (API) synthesis. The dibromide serves as a purifiable, solid intermediate that, upon controlled hydrolysis, yields the aldehyde with exceptional chemical purity (>99%), a level that may not be consistently achievable through direct synthesis or sourcing of the aldehyde itself. Furthermore, analogs like 4-(bromomethyl)-3-methoxybenzonitrile are not functionally equivalent, as they lack the gem-dihalide structure required for direct conversion to a formyl group. The dibromomethyl functionality provides unique reactivity and stability advantages that are lost upon substitution.

Enables Production of >99% Purity Aldehyde for Pharmaceutical Manufacturing

In the synthesis of the API Finerenone, 4-(Dibromomethyl)-3-methoxybenzonitrile is used as a critical intermediate. Its controlled hydrolysis is a key step to produce the required 4-formyl-3-methoxybenzonitrile. A patented process leveraging this intermediate route delivers the final aldehyde product in very high chemical purity, exceeding 99%. This process avoids purification by chromatography, which is noted as being unsuitable for large, multi-ton scale manufacturing. The use of the dibromide is therefore directly linked to achieving the stringent purity required for a pharmaceutical starting material at an industrial scale.

Evidence DimensionChemical Purity of Resulting Aldehyde
Target Compound Data>99%
Comparator Or BaselineStandard synthesis/purification methods (e.g., chromatography) which are not suitable for multi-ton scale-up.
Quantified DifferenceAchieves pharmaceutical-grade purity in a scalable process, a critical advantage over less controlled or less scalable methods.
ConditionsHydrolysis step in the synthesis of 4-formyl-3-methoxybenzonitrile for the production of Finerenone.

For buyers in pharmaceutical manufacturing, securing a precursor that guarantees >99% purity of the subsequent intermediate simplifies downstream processing and ensures regulatory compliance.

Acts as a Stable Aldehyde Equivalent, Bypassing Handling of Unstable Intermediates in Condensation Reactions

As a member of the gem-dibromomethylarene class, this compound serves as a stable, readily handled substitute for its corresponding aldehyde, which may be unstable or difficult to source commercially. In the Knoevenagel-Doebner reaction with malonic acid, gem-dibromomethylarenes react directly to yield α,β-unsaturated carboxylic acids in excellent yields. This one-pot transformation avoids the need to isolate and handle the potentially problematic aldehyde intermediate, streamlining the synthetic workflow and improving process robustness.

Evidence DimensionProcess Workflow
Target Compound DataDirect conversion from stable solid to product in one pot.
Comparator Or BaselineTraditional two-step process: 1) Isolate or handle potentially unstable aldehyde, 2) Perform Knoevenagel-Doebner reaction.
Quantified DifferenceEliminates one major synthetic/handling step, mitigating risks associated with aldehyde instability.
ConditionsKnoevenagel-Doebner reaction with malonic acid, refluxing in pyridine with a catalytic amount of piperidine.

This compound allows chemists to simplify process development and improve reproducibility by using a stable solid precursor instead of a potentially labile aldehyde.

Key Raw Material for Scalable Pharmaceutical Synthesis (e.g., Finerenone)

This compound is the right choice when manufacturing APIs that require a 4-formyl-3-methoxybenzonitrile intermediate of exceptionally high purity (>99%). Its use as a stable, purifiable precursor is critical for industrial-scale processes where consistency, purity, and avoidance of complex purification methods like chromatography are paramount.

Process-Robust Synthesis of α,β-Unsaturated Carboxylic Acids

Ideal for synthetic routes requiring a Knoevenagel-Doebner or similar condensation where the corresponding aldehyde is known to be unstable, expensive, or commercially unavailable. Using 4-(Dibromomethyl)-3-methoxybenzonitrile as a direct, stable surrogate simplifies the process, reduces handling steps, and mitigates risks associated with aldehyde degradation.

XLogP3

3.1

Wikipedia

4-(Dibromomethyl)-3-methoxybenzonitrile

Dates

Last modified: 08-15-2023

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